(2E)-3-(adamantan-1-yl)but-2-enoic acid is an organic compound characterized by the presence of an adamantane moiety attached to a butenoic acid framework. The adamantane structure is notable for its rigidity and stability, making it valuable in various chemical and pharmaceutical applications. The compound is identified by the CAS number 1164552-12-8 and has a molecular formula of C14H20O2, with a molecular weight of 220.3 g/mol.
This compound can be synthesized through various chemical methods, typically involving the formation of the adamantane framework followed by the introduction of the butenoic acid moiety. Its unique structure allows it to serve as a building block for more complex organic molecules.
(2E)-3-(adamantan-1-yl)but-2-enoic acid falls under the category of carboxylic acids and is classified as an adamantane derivative. Its structure includes both aliphatic and cyclic components, contributing to its distinct chemical properties.
The synthesis of (2E)-3-(adamantan-1-yl)but-2-enoic acid can be achieved through several routes:
The reaction conditions typically require a controlled environment, including temperature regulation and inert atmospheres to prevent unwanted side reactions. The choice of solvents and catalysts can significantly influence the efficiency and yield of the synthesis process.
The molecular structure of (2E)-3-(adamantan-1-yl)but-2-enoic acid features:
Property | Value |
---|---|
CAS Number | 1164552-12-8 |
Molecular Formula | C14H20O2 |
Molecular Weight | 220.3 g/mol |
Purity | ≥95% |
(2E)-3-(adamantan-1-yl)but-2-enoic acid can participate in several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used:
The mechanism of action for (2E)-3-(adamantan-1-yl)but-2-enoic acid involves its interaction with biological targets, potentially acting as an inhibitor or modulator in biochemical pathways. The precise targets depend on the context of use, which may include enzyme interactions or receptor binding .
(2E)-3-(adamantan-1-yl)but-2-enoic acid exhibits notable physical characteristics:
The chemical properties include:
Relevant data indicates that this compound maintains stability under standard laboratory conditions but may undergo transformations under specific reactive environments.
(2E)-3-(adamantan-1-yl)but-2-enoic acid has several applications in scientific research:
The adamantane moiety serves as a pharmacophoric "rigid scaffold" in bioactive compound design due to its unique three-dimensional structure, high lipophilicity, and metabolic stability. Incorporating carboxylic acid functionality—as in (2E)-3-(adamantan-1-yl)but-2-enoic acid—enables critical interactions with biological targets through hydrogen bonding, ionic bonding, or metal coordination. The strategic placement of the carboxylic acid group relative to the adamantane cage significantly influences bioactivity:
Table 1: Adamantane Carboxylic Acid Derivatives and Bioactivity Correlations
Structural Feature | Example Compound | Key Property | Bioactivity Impact |
---|---|---|---|
Direct C1-carboxylation | 1-Adamantane carboxylic acid | High logP (4.5) | Limited cellular uptake |
Conjugated enoic acid linker | (2E)-3-(Adamantan-1-yl)but-2-enoic acid | Extended π-system, pKa ~4.2 | Enhanced antimicrobial/antiviral activity [2] |
Adamantyl-phenylmethyl spacers | 1-[Adamantyl(phenyl)methyl]urea | Aromatic stacking capability | Soluble epoxide hydrolase inhibition [4] |
Fluorinated linkers | Ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate | Enhanced dipole moment (μ = 5.2D) [3] | Increased CB1/CB2 receptor affinity |
The (E)-configuration of (2E)-3-(adamantan-1-yl)but-2-enoic acid is essential for its biological activity, as the planar geometry facilitates optimal interactions with enzymatic binding pockets. Key synthetic strategies include:
Table 2: Synthetic Methods for (2E)-3-(Adamantan-1-yl)but-2-enoic Acid
Method | Conditions | Yield (%) | E:Z Ratio | Key Advantage |
---|---|---|---|---|
Horner-Wadsworth-Emmons | NaH, THF, 0°C→rt, 12h | 92 | 95:5 | High stereoselectivity |
Knoevenagel Condensation | Piperidine/β-alanine, EtOH, Δ, 6h | 85 | 88:12 | Atom economy |
Wittig Reaction | Ph₃P=CHCO₂Et, toluene, reflux, 8h | 78 | 75:25 | Functional group tolerance |
Metal-Catalyzed Coupling | Pd(OAc)₂, 1-adamantylZnBr, 60°C | 65 | 92:8 | Compatible with sensitive groups |
The but-2-enoic acid linker in (2E)-3-(adamantan-1-yl)but-2-enoic acid bridges the adamantane pharmacophore and biological targets. Optimization strategies include:
Adamantane hybridization strategies face unique challenges due to the compound’s low solubility (<0.1 mg/mL in water) and steric bulk:
Compatible with reflux conditions required for adamantane ring closure (160–200°C)
Solid-Phase Advantages:
Hybrid approaches are emerging, where adamantane building blocks like 1-adamantanemethylamine are synthesized in solution, then conjugated to solid-supported peptides. This circumvents the low swelling factors (SF < 2) of polystyrene resins in adamantane-containing reaction mixtures.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8